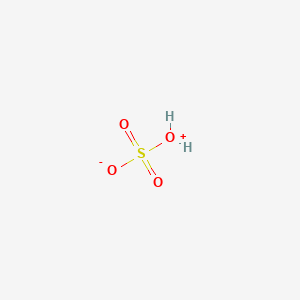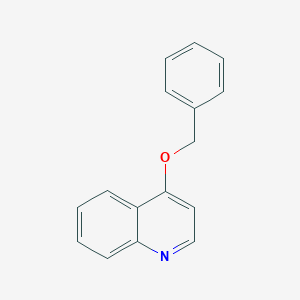![molecular formula C18H22N2O3S B034839 (3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione CAS No. 105637-71-6](/img/structure/B34839.png)
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silvathione is a dioxopiperazinethione compound isolated from the fungus Aspergillus silvaticus. It belongs to the class of epidithiodioxopiperazines, which are known for their unique structural features and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silvathione can be synthesized through the isolation from Aspergillus silvaticus. The process involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structure of silvathione is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of silvathione is not well-documented, but it would likely involve large-scale fermentation of Aspergillus silvaticus followed by extraction and purification processes. Optimization of growth conditions and extraction techniques would be crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Silvathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the dioxopiperazine ring and thione moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize silvathione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce silvathione.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Silvathione has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of dioxopiperazines and thiones.
Biology: Silvathione’s biological activity makes it a candidate for studying fungal metabolites and their effects on various organisms.
Industry: Possible use in the development of new materials or as a biochemical tool in industrial processes.
Wirkmechanismus
The mechanism of action of silvathione involves its interaction with biological molecules through its reactive functional groups. It can form covalent bonds with nucleophiles such as proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but its reactivity suggests potential interactions with cellular thiols and enzymes .
Vergleich Mit ähnlichen Verbindungen
Silvathione is compared with other epidithiodioxopiperazines such as dithiosilvatin. While both compounds share a similar core structure, silvathione’s unique thione moiety distinguishes it from other related compounds. This difference in structure can lead to variations in biological activity and reactivity .
List of Similar Compounds
- Dithiosilvatin
- Epipolythiodioxopiperazines
- Thiosilvatins
Eigenschaften
CAS-Nummer |
105637-71-6 |
|---|---|
Molekularformel |
C18H22N2O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)9-10-23-14-7-5-13(6-8-14)11-15-16(21)20(4)18(24)17(22)19(15)3/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |
InChI-Schlüssel |
SQAHNUAABSGLKN-HNNXBMFYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Isomerische SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)C(=O)N2C)C)C |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Substanz NR. 1650 [German]](/img/structure/B34768.png)


![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)


![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
